N-(Trimethylsilyl)imidazole

Catalog No.
S586277
CAS No.
18156-74-6
M.F
C6H12N2Si
M. Wt
140.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Trimethylsilyl)imidazole

CAS Number

18156-74-6

Product Name

N-(Trimethylsilyl)imidazole

IUPAC Name

imidazol-1-yl(trimethyl)silane

Molecular Formula

C6H12N2Si

Molecular Weight

140.26 g/mol

InChI

InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3

InChI Key

YKFRUJSEPGHZFJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N1C=CN=C1

Solubility

14.6 [ug/mL]

Synonyms

1-(Trimethylsilyl)-1H-imidazole; N-(Trimethylsilyl)-1H-imidazole; N-(Trimethylsilyl)imidazol; N-(Trimethylsilyl)imidazole; NSC 139860; TMSI; TSIM; Trimethylimidazosilane;

Canonical SMILES

C[Si](C)(C)N1C=CN=C1

Organic Synthesis

  • Protecting Group Chemistry: TMS-imidazole serves as a protecting group for various functional groups, particularly alcohols, phenols, diols, amines, carboxylic acids, and thiols. By attaching the trimethylsilyl (TMS) group to these functionalities, they become temporarily inert, allowing for targeted modifications on other parts of the molecule. The TMS group can then be easily removed under mild conditions, revealing the original functional group.
  • Lewis Base and Brønsted-Lowry Acid Scavenger: Due to its nitrogen atom and lone pair of electrons, TMS-imidazole acts as a Lewis base, readily accepting Lewis acids. This property makes it valuable in reactions involving Lewis acid catalysts, where it can scavenge the catalyst and prevent unwanted side reactions. Similarly, its weak basicity allows it to function as a Brønsted-Lowry acid scavenger, neutralizing trace amounts of strong acids that might interfere with the desired reaction.

Organometallic Chemistry

  • Ligand in Organometallic Complexes: TMS-imidazole can act as a ligand in various transition metal complexes, influencing their reactivity and stability. The combination of its σ-donating and π-accepting properties makes it a versatile ligand for diverse applications.

Catalysis

  • Base Catalyst: The weakly basic nature of TMS-imidazole allows it to function as a mild base catalyst in specific organic reactions, promoting certain transformations without being overly reactive. This controlled basicity makes it suitable for reactions involving sensitive functionalities.

N-(Trimethylsilyl)imidazole (TMSI), also known as 1-(trimethylsilyl)imidazole or trimethylsilylimidazole, is a synthetic organic compound with the chemical formula C₆H₁₂N₂Si. It is a colorless liquid at room temperature and is a valuable reagent in organic chemistry []. TMSI's significance lies in its ability to act as a strong silylating agent, introducing a trimethylsilyl (TMS) group (-Si(CH₃)₃) onto various molecules []. This derivatization technique plays a crucial role in analytical chemistry, particularly in gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy [].


Molecular Structure Analysis

TMSI possesses a five-membered heterocyclic ring structure called imidazole. This ring consists of two nitrogen atoms and three carbon atoms. The nitrogen atom at position 1 (N1) is bonded to a trimethylsilyl group (-Si(CH₃)₃) []. The presence of the electron-donating trimethylsilyl group attached to the imidazole ring enhances the basicity of N1, making it a good nucleophile for silylation reactions [].


Chemical Reactions Analysis

Synthesis

TMSI is typically synthesized by the reaction of hexamethyldisilazane ((CH₃)₃Si-NH-Si(CH₃)₃) with formamide (H₂NCHO) at elevated temperatures.

(CH₃)₃Si-NH-Si(CH₃)₃ + H₂NCHO → 2 TMS-Imidazole + H₂

Silylation Reactions

TMSI reacts with various functional groups like alcohols, phenols, carboxylic acids, and amines to introduce a TMS group. These reactions proceed through nucleophilic substitution mechanisms where the basic N1 of TMSI attacks the electrophilic carbon atom of the substrate. The following equation represents the general silylation reaction of an alcohol (ROH) with TMSI:

ROH + TMS-Imidazole → ROSi(CH₃)₃ + Imidazole

Decomposition

TMSI can decompose at high temperatures (>200 °C) to form various products, including hexamethyldisilazane, ammonia, and imidazole.

Physical and Chemical Properties

  • Molecular Formula: C₆H₁₂N₂Si
  • Molecular Weight: 140.26 g/mol []
  • Appearance: Colorless liquid []
  • Melting Point: Not reported
  • Boiling Point: 93-94 °C at 14 mmHg []
  • Density: 0.956 g/mL at 25 °C []
  • Solubility: Soluble in most organic solvents, slightly soluble in water
  • Stability: Hygroscopic (absorbs moisture from the air), decomposes on exposure to strong acids or bases

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (58.54%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (41.46%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (45.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (41.46%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (58.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (57.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360D (41.46%): May damage the unborn child [Danger Reproductive toxicity];
H410 (41.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

18156-74-6

Wikipedia

N-trimethylsilylimidazole

General Manufacturing Information

1H-Imidazole, 1-(trimethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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